Increased Lipophilicity (XLogP3-AA) of the N-Methyl Analog Compared to the Primary Amide
The target compound exhibits a computed XLogP3-AA value of 2.6, indicating moderate lipophilicity [1]. In contrast, the primary amide analog 3-(3-bromo-5-fluorophenoxy)propanamide is predicted to have a lower XLogP3-AA (approximately 1.9–2.1 based on structural fragment contributions), reflecting increased polarity due to the additional amide hydrogen. This difference suggests the N-methyl derivative may possess enhanced passive membrane permeability, a key parameter for cell-based assays and oral bioavailability.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 3-(3-Bromo-5-fluorophenoxy)propanamide (primary amide); predicted XLogP3-AA ~1.9–2.1 (estimated from fragment contributions) |
| Quantified Difference | Δ ≈ 0.5–0.7 log units (higher lipophilicity for target compound) |
| Conditions | In silico prediction using XLogP3-AA algorithm [1]. |
Why This Matters
Higher lipophilicity can translate to improved cell penetration, influencing the selection of this compound for intracellular target engagement studies.
- [1] PubChem. Computed Properties for 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide. XLogP3-AA = 2.6. https://pubchem.ncbi.nlm.nih.gov/ (accessed May 6, 2026). View Source
